An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone, a derivative of this privileged heterocyclic system. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide will leverage established knowledge of the 2-phenyl-4(3H)-quinazolone class to infer and discuss its chemical structure, physicochemical properties, and potential therapeutic applications. We will delve into general synthetic strategies, spectroscopic characterization, and the structure-activity relationships that govern the biological effects of this class of compounds, with a focus on their anti-inflammatory and analgesic potential.
Introduction: The Significance of the Quinazolinone Core
Quinazolinones are a class of fused heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolone isomer is particularly prevalent in both natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.
The subject of this guide, 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone, incorporates a substituted phenyl ring at the 2-position. This substitution pattern is known to be a key determinant of its biological activity.[4] The presence of a chloro group and a hydroxyl group on this phenyl ring is expected to influence its electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.[5]
Chemical Structure and Nomenclature
The systematic IUPAC name for the compound is 2-(5-Chloro-2-hydroxyphenyl)-3H-quinazolin-4-one. It is also commonly referred to as 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone.
The core structure consists of a bicyclic quinazolinone system, with a 5-chloro-2-hydroxyphenyl substituent at the 2-position.
Caption: Chemical structure of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone.
Physicochemical Properties
| Property | Predicted/Inferred Value | Reference/Justification |
| Melting Point | Likely a high melting solid (>200 °C) | Quinazolinone derivatives are generally crystalline solids with high melting points due to their rigid, planar structure and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The presence of the polar hydroxyl and quinazolinone core suggests some water solubility, but the overall aromatic character would limit it. The chloro and phenyl groups enhance solubility in organic solvents.[5] |
| pKa | The phenolic hydroxyl group would have a pKa around 8-10, while the N-H proton of the quinazolinone ring is weakly acidic. | The electronic environment influences the acidity of these protons. |
| LogP | Expected to be in the range of 3-4. | The presence of the chloro and phenyl groups increases lipophilicity. |
Synthesis and Characterization
General Synthetic Routes
The synthesis of 2-substituted-4(3H)-quinazolinones is well-established in the literature. A common and versatile method involves the condensation of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization.
Caption: General synthetic workflow for 2-aryl-4(3H)-quinazolinones.
Step-by-Step Methodology (Illustrative Protocol):
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Acylation of Anthranilic Acid: Anthranilic acid is reacted with 5-chloro-2-acetoxybenzoyl chloride (the hydroxyl group is often protected as an acetate during this step to prevent side reactions) in an inert solvent such as pyridine or toluene. This reaction typically proceeds at room temperature or with gentle heating to form an N-acylanthranilic acid intermediate.
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Cyclization to Benzoxazinone: The N-acylanthranilic acid is then cyclized to the corresponding 2-(5-chloro-2-acetoxyphenyl)-3,1-benzoxazin-4-one by heating with a dehydrating agent like acetic anhydride.
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Formation of the Quinazolinone Ring: The isolated benzoxazinone intermediate is subsequently reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid or by heating in formamide, to yield the 2-(5-chloro-2-acetoxyphenyl)-4(3H)-quinazolone.
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Deprotection: The final step involves the deprotection of the acetyl group from the hydroxyl function, typically by base-catalyzed hydrolysis (e.g., with sodium hydroxide or potassium carbonate in methanol), to afford the desired 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not available, the expected key features are outlined below.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazolinone ring system and the 2-phenyl substituent. The N-H proton of the quinazolinone would likely appear as a broad singlet at a downfield chemical shift (typically > 10 ppm). The phenolic -OH proton would also be a singlet, and its chemical shift would be concentration and solvent dependent. The aromatic protons would appear in the range of 7-8.5 ppm, with coupling patterns indicative of their substitution.
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¹³C NMR: The carbon NMR spectrum would show signals for all 14 carbon atoms. The carbonyl carbon (C4) of the quinazolinone ring would be observed at a characteristic downfield position (around 160-165 ppm). The remaining aromatic carbons would resonate in the 110-150 ppm region.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:
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A strong carbonyl (C=O) stretching vibration around 1680-1660 cm⁻¹.
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N-H stretching vibrations in the region of 3400-3200 cm⁻¹.
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A broad O-H stretching band for the phenolic hydroxyl group, likely in the 3500-3200 cm⁻¹ region.
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C=N stretching around 1615-1580 cm⁻¹.
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Aromatic C-H stretching vibrations above 3000 cm⁻¹.
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C-Cl stretching in the fingerprint region.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula C₁₄H₉ClN₂O₂. The fragmentation pattern would likely involve the loss of small molecules like CO and HCN, as well as fragmentation of the substituted phenyl ring.
Biological Activities and Potential Therapeutic Applications
Quinazolinone derivatives are known to possess a wide range of biological activities, with anti-inflammatory and analgesic effects being prominent.[3]
Anti-inflammatory and Analgesic Potential
The 2-phenyl-4(3H)-quinazolone scaffold is a well-recognized pharmacophore for anti-inflammatory activity. Many derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.
The presence of the 5-chloro and 2-hydroxy substituents on the phenyl ring of the title compound is significant. Halogen substitutions on the 2-phenyl ring have been shown to modulate the anti-inflammatory activity of quinazolinones.[4] The hydroxyl group can participate in hydrogen bonding interactions with the active site of target enzymes, potentially enhancing binding affinity.
Caption: Postulated mechanism of anti-inflammatory action via COX/LOX inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone are not available, general trends for 2-phenyl-4(3H)-quinazolones suggest that:
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Substitution at the 2-position: The nature and position of substituents on the 2-phenyl ring significantly influence activity. Electron-withdrawing groups, such as halogens, can enhance anti-inflammatory potency.[4]
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Substitution at the 3-position: The N-H at the 3-position is often crucial for activity, as it can act as a hydrogen bond donor.
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Substitution on the Quinazolinone Ring: Modifications to the fused benzene ring can also modulate activity and pharmacokinetic properties.
Conclusion and Future Perspectives
2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone is a promising, yet understudied, member of the medicinally important quinazolinone family. Based on the extensive research on related analogs, it is predicted to possess significant anti-inflammatory and analgesic properties. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, general synthetic approaches, and likely spectroscopic characteristics.
Future research should focus on the specific synthesis and thorough experimental characterization of this compound to validate the predicted properties. Detailed biological evaluation, including in vitro enzyme inhibition assays and in vivo animal models, is necessary to confirm its therapeutic potential. Furthermore, elucidation of its precise mechanism of action and comprehensive structure-activity relationship studies will be crucial for the rational design of more potent and selective quinazolinone-based therapeutic agents.
References
-
U.S. Environmental Protection Agency. (2023, November 1). 4(3H)-Quinazolinone, 2-(5-chloro-2-hydroxyphenyl)-6-nitro-. Retrieved from [Link]
- Alqasoumi, S. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4487.
- Al-Ostoot, F. H., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(12), 20158-20170.
-
PubChem. (n.d.). 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone. Retrieved from [Link]
- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
- Kothayer, H., et al. (2023). Triple targeting of mutant EGFR, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187-2204.
-
PubChem. (n.d.). 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. Retrieved from [Link]
- Alqasoumi, S. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4487.
- El-Gendy, M. A., et al. (2014). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 11(1), 13-24.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3532-3543.
- Tenti, E., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(2), 1145.
- Al-Omary, F. A. M., et al. (2016). Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1143-1149.
- El-Sayed, M. A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Revista de Chimie, 75(5), 23-45.
- Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1453.
- Chen, C., et al. (2023).
-
IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]
- Alqasoumi, S. I., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4487.
- Mahato, A., & Sharma, D. K. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Inventi Impact: Med Chem, 2011(1), 55-63.
- El-Gaby, M. S. A., et al. (2020).
-
ResearchGate. (2026, January 20). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. Retrieved from [Link]
- El-Gamal, M. I., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals, 17(11), 1445.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1151-84-4: 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolo… [cymitquimica.com]
- 6. 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone | 1151-84-4 [chemicalbook.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
